tert-Butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((4-((5-vinylpyrimidin-2-yl)amino)phenyl)sulfonyl)piperidine-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine ring. The vinylpyrimidinyl group is then introduced through a nucleophilic substitution reaction, followed by the introduction of the sulfonyl and tert-butyl carboxylate groups. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The vinyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: : Aldehydes, carboxylic acids.
Reduction: : Sulfides.
Substitution: : Various substituted piperidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in drug development.
Industry: : It may find use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the vinylpyrimidinyl group and the sulfonyl group on the piperidine ring. Similar compounds might include other piperidine derivatives or compounds with similar functional groups, but the exact structure and substituents would differ.
List of Similar Compounds
Piperidine derivatives
Sulfonyl-containing compounds
Vinylpyrimidinyl derivatives
Properties
IUPAC Name |
tert-butyl 4-[4-[(5-ethenylpyrimidin-2-yl)amino]phenyl]sulfonylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-5-16-14-23-20(24-15-16)25-17-6-8-18(9-7-17)31(28,29)19-10-12-26(13-11-19)21(27)30-22(2,3)4/h5-9,14-15,19H,1,10-13H2,2-4H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSGFLJIIZSNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)NC3=NC=C(C=N3)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730540 | |
Record name | tert-Butyl 4-{4-[(5-ethenylpyrimidin-2-yl)amino]benzene-1-sulfonyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937012-25-4 | |
Record name | tert-Butyl 4-{4-[(5-ethenylpyrimidin-2-yl)amino]benzene-1-sulfonyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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